(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with N,N-diethyl-2-pyrrolidone in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the desired product. The reaction can be represented as follows:
4-Fluorobenzoyl chloride+N,N-Diethyl-2-pyrrolidoneBasethis compound
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to achieve high yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4-fluorobenzoyl)benzene: Another fluorobenzoyl-containing compound with different structural features and applications.
4-Fluorobenzoyl chloride: A precursor used in the synthesis of various fluorobenzoyl derivatives.
Flubendazole: A compound with a similar fluorobenzoyl group, known for its anthelmintic properties.
Uniqueness
(1)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide stands out due to its unique combination of a pyrrolidine ring and a fluorobenzoyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
85248-82-4 |
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Molecular Formula |
C16H19FN2O3 |
Molecular Weight |
306.33 g/mol |
IUPAC Name |
N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
UWCLQNOADLPZHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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